(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Description
(Z)-N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d]thiazole core with a sulfone (5,5-dioxido) group and a 3-methylbenzamide substituent. Its Z-configuration indicates stereoselective synthesis, likely critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-6-5-7-14(10-13)18(22)20-19-21(15-8-3-2-4-9-15)16-11-26(23,24)12-17(16)25-19/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOEWYGSJHQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been found to be electron deficient systems with high oxidative stability and a rigid planar structure. These properties enable efficient intermolecular π–π overlap, which could suggest potential targets in organic electronics.
Mode of Action
It can be inferred from the properties of similar compounds that its electron-deficient nature and ability for efficient intermolecular π–π overlap could allow it to interact with its targets in a unique way.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of semiconductors for plastic electronics, suggesting that they may interact with biochemical pathways related to electron transport.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of nitrogen-sulfur heterocycles with fused ring systems. Below is a structural comparison with similar compounds from the literature:
Key Observations :
- The target compound’s tetrahydrothieno[3,4-d]thiazole core distinguishes it from simpler thiadiazole or oxadiazole systems in analogs .
- The 3-methylbenzamide substituent balances lipophilicity, similar to methylphenyl groups in compound 4g , but differs from bulkier pyridinyl (8a) or aryl-oxadiazole (5a-f) moieties.
Comparison with Analogous Syntheses :
- Compound 6 : Synthesized via hydroxylamine hydrochloride and potassium carbonate under reflux, yielding a thiadiazole-isoxazole hybrid.
- Compound 8a : Utilized active methylene compounds (e.g., acetylacetone) in acetic acid with ammonium acetate, forming pyridinyl-thiadiazole derivatives.
- Compound 4g : Incorporated dimethylamino acryloyl groups via nucleophilic substitution, highlighting the versatility of thiadiazole scaffolds.
Physicochemical and Spectroscopic Properties
Table: Comparative Physical Data
Analysis :
- The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) aligns with analogs like 8a .
- Aromatic proton signals in its ¹H-NMR would resemble those in compounds 6 and 8a (δ 7.3–8.3) but lack pyridinyl or isoxazole peaks.
- The sulfone group may downfield-shift adjacent protons due to electron-withdrawing effects.
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